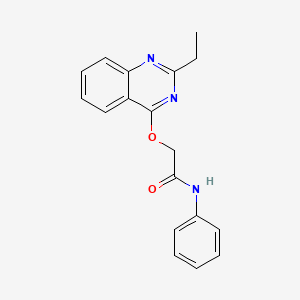

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide is a compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide typically involves the reaction of 2-ethylquinazolin-4-ol with N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance yield and reduce reaction times . These methods are scalable and can be optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, tetrahydroquinazoline derivatives, and substituted quinazolines with various functional groups .

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide. These compounds often exhibit selective inhibition of key molecular targets involved in cancer progression.

Case Studies

A study demonstrated that derivatives similar to this compound exhibited significant inhibitory activity against human myelogenous leukemia K562 cells, with IC50 values indicating potent anticancer effects . Another research highlighted the synthesis of novel quinazoline analogues that showed promising activity against various tumor cell lines, suggesting a robust framework for further development .

Acetylcholinesterase Inhibition

The compound's structure suggests potential activity as an acetylcholinesterase inhibitor, which is significant for therapeutic strategies in neurodegenerative diseases like Alzheimer's disease.

Biological Evaluation

Research indicates that compounds with similar quinazoline frameworks demonstrate effective inhibition of acetylcholinesterase, leading to increased acetylcholine levels in the brain. This mechanism is vital for alleviating symptoms associated with cognitive decline .

Experimental Findings

In vitro assays revealed that several quinazoline-based compounds exhibited strong inhibitory effects on acetylcholinesterase activity, with some achieving IC50 values comparable to established inhibitors . Molecular docking studies further elucidated the binding interactions between these compounds and the enzyme, reinforcing their potential as therapeutic agents against Alzheimer's disease .

Antimicrobial Activity

Emerging evidence suggests that this compound may also possess antimicrobial properties.

Research Insights

Studies have reported the synthesis of quinazoline derivatives that demonstrate antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The mechanism often involves disruption of bacterial signaling pathways or inhibition of essential bacterial enzymes .

Clinical Relevance

The identification of such antimicrobial properties could lead to new treatments for infections caused by resistant bacterial strains, addressing a critical need in modern medicine.

Summary Table of Applications

| Application | Mechanism/Target | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of Ras-Sos interaction | Significant activity against K562 cells (IC50 values) |

| Acetylcholinesterase Inhibition | Increased acetylcholine levels | Strong inhibitory effects observed in vitro |

| Antimicrobial | Disruption of bacterial signaling | Effective against Staphylococcus aureus |

Mecanismo De Acción

The mechanism of action of 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it targets and inhibits specific kinases involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-bromophenyl)-quinazolin-4(3H)-one

- 2-(4-chlorophenyl)-quinazolin-4(3H)-one

- 1-(2-methoxyphenyl)-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea

Uniqueness

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .

Actividad Biológica

The compound 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of the Compound

Chemical Structure :

The compound is characterized by a quinazoline core linked to a phenylacetamide moiety through an ether bond. This structural configuration is believed to contribute to its diverse biological activities.

Molecular Formula : C_{17}H_{18}N_{2}O_{2}

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various cellular pathways and leading to different biological effects.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of quinazoline derivatives, including this compound.

Case Study: Cytotoxicity Evaluation

A recent study investigated the cytotoxic effects of various quinazoline derivatives against human cancer cell lines, including HCT116 (colon), MCF7 (breast), and HepG2 (liver). The results indicated that compounds with similar structures exhibited significant cytotoxicity.

| Compound | Cell Line | IC50 (μM) at 48h | IC50 (μM) at 72h |

|---|---|---|---|

| 2-Ethylquinazolin | HCT116 | 10.72 | 5.33 |

| 2-Ethylquinazolin | HepG2 | 17.48 | 7.94 |

| Doxorubicin (Control) | HCT116 | 1.66 | 1.21 |

These findings suggest that derivatives of quinazoline may have promising anticancer properties, with some compounds showing comparable efficacy to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects.

Evaluation Against Bacterial Strains

A study focused on the antibacterial activity of various N-phenylacetamide derivatives, including those containing quinazoline moieties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several bacterial strains.

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound A1 | E. coli | 0.5 | 1.0 |

| Compound A1 | S. aureus | 0.8 | 1.5 |

| Control (Penicillin) | E. coli | <0.1 | <0.1 |

The results demonstrated that certain derivatives exhibited significant antibacterial activity, indicating their potential application in treating bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications in the side chains of the quinazoline scaffold can significantly influence both anticancer and antimicrobial activities.

Key Findings:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or diminish biological activity.

- Chain Length : Variations in the ethyl chain length attached to the quinazoline core also affect potency.

- Hydrophilicity vs Hydrophobicity : Balancing hydrophilic and hydrophobic properties is crucial for optimal bioactivity.

Propiedades

IUPAC Name |

2-(2-ethylquinazolin-4-yl)oxy-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-2-16-20-15-11-7-6-10-14(15)18(21-16)23-12-17(22)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINFFBABBBLCPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.